Cholesteryl oleate, [oleate-9,10-3H]
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Description
Cholesteryl oleate is a cholesteryl ester . It has a molecular formula of C45H78O2 . The average mass is 651.100 Da and the monoisotopic mass is 650.600159 Da .
Synthesis Analysis
Cholesteryl oleate can be synthesized by lecithin-cholesterol acyltransferase (LCAT) which catalyzes the intravascular synthesis of lipoprotein cholesteryl esters by converting cholesterol and lecithin to cholesteryl ester and lysolecithin .Molecular Structure Analysis
The molecular structure of Cholesteryl oleate includes a hydroxyl (-OH) group at the 3-position and an alkyl side chain at the C17-position of cholesterol .Chemical Reactions Analysis
LCAT mediates a partial reverse reaction, the transacylation of lipoprotein cholesteryl oleate, in whole plasma and in a purified, reconstituted system . This results in the linear accumulation of cholesterol during incubations of plasma containing high-density lipoprotein labeled with cholesteryl oleate .Physical and Chemical Properties Analysis
Cholesteryl oleate appears as a white powder . It has a melting point range of 44 - 47 °C and a boiling point of 617.95°C (rough estimate) .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-9,10-ditritiooctadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1/i14T,15T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUQOOFPFWUKQ-WNPCHIOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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